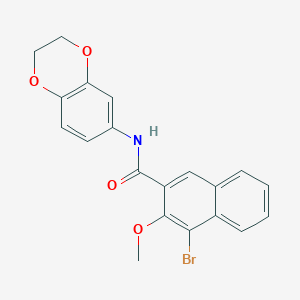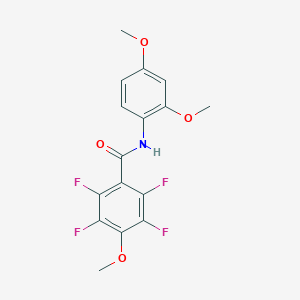![molecular formula C23H28N4O2S B251070 N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea](/img/structure/B251070.png)
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea, also known as BPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTU is a thiourea derivative that has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
作用機序
The exact mechanism of action of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea is not fully understood, but it is believed to act as an antagonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea may also affect other neurotransmitter systems, such as the dopamine and opioid systems, which are involved in drug addiction.
Biochemical and Physiological Effects
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anxiolytic and antidepressant effects, it has been shown to reduce inflammation and oxidative stress, which are implicated in various diseases such as cancer and Alzheimer's disease. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea has also been shown to improve memory and cognitive function in animal models.
実験室実験の利点と制限
One advantage of using N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea in lab experiments is its wide range of effects, which makes it a versatile tool for investigating various biological processes. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea. One area of interest is its potential use in treating various neurological and psychiatric disorders, such as anxiety, depression, and drug addiction. Another area of interest is its potential use in preventing or treating various diseases, such as cancer and Alzheimer's disease. Further research is needed to fully understand the biochemical and physiological effects of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea and its potential applications in various fields of research.
合成法
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea can be synthesized using a variety of methods, including the reaction of 4-benzoylpiperazine with 2-(3-methylbutanoyl)amino-1-phenylethylene and thiourea. The resulting compound can then be purified using various techniques, such as column chromatography or recrystallization.
科学的研究の応用
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to exhibit anxiolytic and antidepressant effects in animal models, making it a potential treatment for anxiety and depression. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea has also been studied for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in rats.
特性
分子式 |
C23H28N4O2S |
|---|---|
分子量 |
424.6 g/mol |
IUPAC名 |
N-[[2-(4-benzoylpiperazin-1-yl)phenyl]carbamothioyl]-3-methylbutanamide |
InChI |
InChI=1S/C23H28N4O2S/c1-17(2)16-21(28)25-23(30)24-19-10-6-7-11-20(19)26-12-14-27(15-13-26)22(29)18-8-4-3-5-9-18/h3-11,17H,12-16H2,1-2H3,(H2,24,25,28,30) |
InChIキー |
WAXMHNASJFOOLJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3 |
正規SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-bromo-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250987.png)


![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B250992.png)
![4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250994.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250996.png)
![3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B250999.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B251001.png)
![2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251003.png)
![3,5-dichloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251004.png)
![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251005.png)

![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3,5-diethoxybenzamide](/img/structure/B251009.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B251011.png)